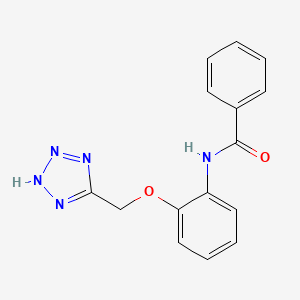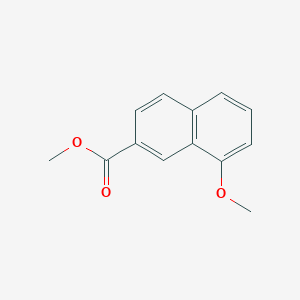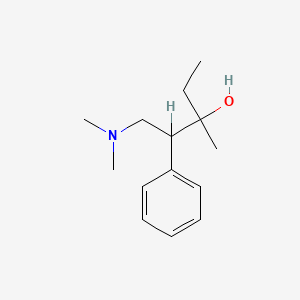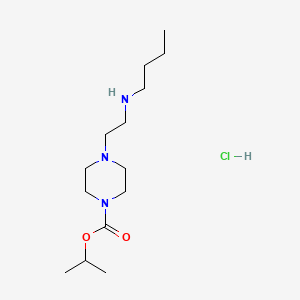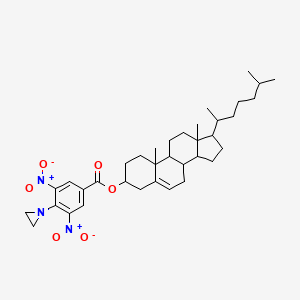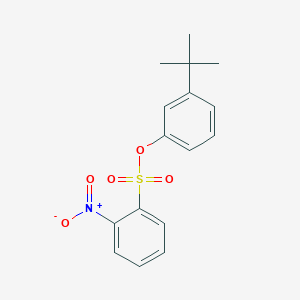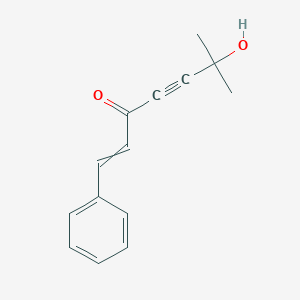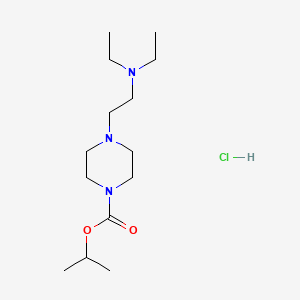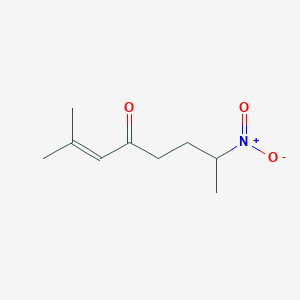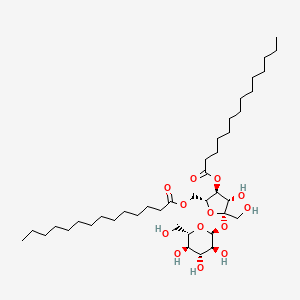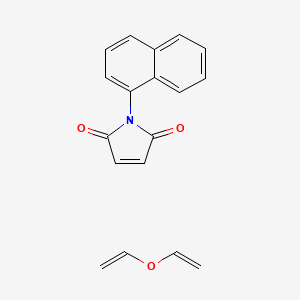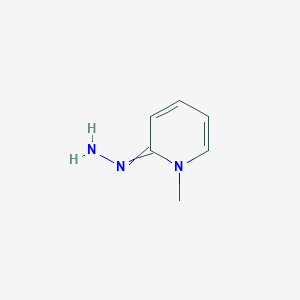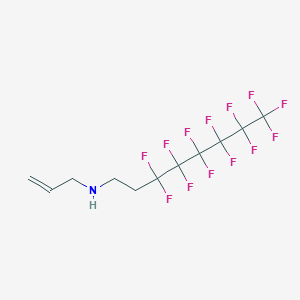
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- is a macrocyclic compound with the molecular formula C10H24N4. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . It is also referred to as a nitrogen crown ether analogue due to its structural similarity to crown ethers .
準備方法
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of linear tetraamines under specific conditions. For instance, the reaction of 1,2-dibromoethane with a tetraamine precursor in the presence of a base can yield the desired macrocyclic compound . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- often involves large-scale synthesis using similar cyclization reactions. The process may include purification steps such as recrystallization or distillation to obtain the compound in high purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized macrocyclic compounds .
科学的研究の応用
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and binding in biological systems.
Industry: Acts as an antioxidant in rubber and other materials, preventing oxidation and degradation.
作用機序
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, creating a stable chelate complex. This interaction can influence various molecular targets and pathways, such as metal ion transport and catalysis .
類似化合物との比較
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Contains additional methyl groups, which can affect its steric and electronic properties.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar structure but with different substitution patterns, leading to variations in its coordination behavior and applications.
These comparisons highlight the uniqueness of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- in terms of its specific substitution pattern and resulting chemical properties.
特性
CAS番号 |
25682-09-1 |
|---|---|
分子式 |
C12H28N4 |
分子量 |
228.38 g/mol |
IUPAC名 |
5,12-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C12H28N4/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15-11/h11-16H,3-10H2,1-2H3 |
InChIキー |
ZATMZFRYHBHNEA-UHFFFAOYSA-N |
正規SMILES |
CC1CCNCCNC(CCNCCN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


